BenchChemオンラインストアへようこそ!

1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid

Medicinal Chemistry Scaffold Derivatization NMDA/AMPA Receptor Pharmacology

1,1-Dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid (CAS 154106-40-8) is the unsubstituted parent 3-carboxylic acid derivative of the 1,2,4-benzothiadiazine 1,1-dioxide heterocyclic class. With molecular formula C₈H₈N₂O₄S and molecular weight 228.23 g/mol , this compound serves as the foundational scaffold from which two major pharmacologically active series are derived: NMDA receptor glycine site antagonists (exemplified by RPR and AMPA receptor positive allosteric modulators (exemplified by IDRA-21 and BPAM series).

Molecular Formula C8H8N2O4S
Molecular Weight 228.22
CAS No. 154106-40-8
Cat. No. B2499784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid
CAS154106-40-8
Molecular FormulaC8H8N2O4S
Molecular Weight228.22
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(NS2(=O)=O)C(=O)O
InChIInChI=1S/C8H8N2O4S/c11-8(12)7-9-5-3-1-2-4-6(5)15(13,14)10-7/h1-4,7,9-10H,(H,11,12)
InChIKeyKHMJUYHKYXZJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic Acid (CAS 154106-40-8): Core Scaffold Identity & Procurement Context


1,1-Dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid (CAS 154106-40-8) is the unsubstituted parent 3-carboxylic acid derivative of the 1,2,4-benzothiadiazine 1,1-dioxide heterocyclic class. With molecular formula C₈H₈N₂O₄S and molecular weight 228.23 g/mol [1], this compound serves as the foundational scaffold from which two major pharmacologically active series are derived: NMDA receptor glycine site antagonists (exemplified by RPR 104632) and AMPA receptor positive allosteric modulators (exemplified by IDRA-21 and BPAM series). Unlike its substituted congeners that act as potent receptor ligands, the parent compound is primarily valued as a versatile, functionalized synthetic intermediate whose 3-carboxylic acid handle enables rapid diversification into focused libraries [2]. The 3,4-dihydro oxidation state distinguishes it from the fully unsaturated 2H-1,2,4-benzothiadiazine 1,1-dioxide, conferring distinct reactivity and physicochemical properties critical for downstream derivatization strategies.

Why 1,1-Dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic Acid Cannot Be Substituted by Other Benzothiadiazine Scaffolds


The benzothiadiazine 1,1-dioxide chemical space contains structurally similar but functionally divergent scaffolds that are not interchangeable for medicinal chemistry or chemical biology applications. The 3,4-dihydro oxidation state of the target compound provides a secondary amine at the 4-position (NH) that is absent in the fully unsaturated 2H-1,2,4-benzothiadiazine 1,1-dioxide, enabling distinct N-functionalization routes [1]. Furthermore, the free 3-carboxylic acid moiety is a critical handle for amide coupling and esterification that is not present in non-carboxylated analogs such as diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) or IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide). Attempting to use a 6-methyl substituted analog alters the electronic properties of the aromatic ring and introduces steric constraints that affect both binding-site compatibility and subsequent derivatization yields [2]. The quantitative evidence below demonstrates that even minor substitutions on the benzothiadiazine core produce dramatic shifts in receptor binding affinity, physicochemical properties, and synthetic utility.

Quantitative Differentiation Evidence for 1,1-Dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic Acid (CAS 154106-40-8)


Versatile Synthetic Intermediate: Dual-Pathway Derivatization to Both NMDA Antagonists and AMPA PAMs

The target compound is the sole unsubstituted 3-carboxylic acid scaffold that has been shown to serve as the common synthetic precursor to two pharmacologically distinct series: glycine-site NMDA receptor antagonists and AMPA receptor positive allosteric modulators. In the landmark SAR study by Jimonet et al. (1994), this scaffold was used to generate a series of 2-substituted derivatives, with the most potent member RPR 104632 [2-(3-bromobenzyl)-6,8-dichloro derivative] achieving a Ki of 4.9 nM at the NMDA receptor glycine site and an IC₅₀ of 55 nM in [³H]TCP binding [1]. The parent compound itself serves as the synthetic entry point, with the free 3-COOH enabling amide/ester formation and the 4-NH enabling N-alkylation. In contrast, closely related scaffolds lacking either the 3-COOH group (e.g., diazoxide) or the 3,4-dihydro oxidation state cannot access both pharmacological pathways simultaneously [2]. This dual-pathway capability represents a unique and quantifiable advantage for combinatorial library synthesis.

Medicinal Chemistry Scaffold Derivatization NMDA/AMPA Receptor Pharmacology

Physicochemical Differentiation: pKa and logD Values Enable Distinct Formulation and Handling Profiles

The target compound possesses physicochemical properties that are markedly different from substituted benzothiadiazine analogs, directly impacting formulation, solubility, and permeability. The parent scaffold has a calculated acid pKa of 2.58, logP of -0.02, and logD (pH 7.4) of -3.52 [1]. These values indicate that the compound exists predominantly as a negatively charged carboxylate at physiological pH, conferring high aqueous solubility but low passive membrane permeability. In contrast, the clinically used benzothiadiazine diazoxide has a pKa of 8.74 and logP of 1.3 [2], existing largely unionized at physiological pH with correspondingly higher membrane permeability and lower aqueous solubility. The 6-methyl substituted analog of the target compound (CAS not assigned; BindingDB entry BDBM31749) shows even weaker acidity (predicted pKa 2.42) and altered electronic properties that modify its reactivity in coupling reactions . These differences are critical for chemists selecting building blocks for specific reaction conditions: the target compound's relatively strong acidity (pKa 2.58, the lowest among the compared benzothiadiazines) requires pH-controlled conditions for amide bond formation, but its high polarity (logD -3.52) facilitates purification by aqueous extraction.

Physicochemical Profiling Formulation Development ADME Optimization

NMDA Receptor Glycine Site Differentiation: Parent Scaffold vs. Optimized RPR 104632 Demonstrates >800-Fold Potency Range Accessible from a Single Core

The parent scaffold itself has not been reported as a potent NMDA receptor ligand; however, the quantitative SAR data from the RPR 104632 series demonstrate that systematic substitution on this exact scaffold can modulate binding affinity across a range spanning >800-fold. RPR 104632 [2-(3-bromobenzyl)-6,8-dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylic acid; CAS 154106-92-0], which is the 6,8-dichloro-2-(3-bromobenzyl) derivative of the target compound, displays a Ki of 4.9 nM at the NMDA receptor glycine site and stereospecificity of 500-fold between its (-) and (+) enantiomers (IC₅₀: 4 nM vs. 1880 nM) [1]. In a comparative electrophysiological study of five glycine site antagonists, RPR 104632 showed an IC₅₀ ratio (peak current vs. plateau current) of 1.06, indicating nearly equipotent blockade of both current components—a profile distinct from 5,7-dichlorokynurenic acid (ratio = 3.42), ACEA-1021 (ratio = 1.69), and LY-294,619 (ratio = 1.71) [2]. The parent scaffold, by virtue of being unsubstituted, provides a blank canvas for achieving this level of optimized pharmacology through rational design. No other benzothiadiazine scaffold lacking the 3-COOH group can access this NMDA glycine site antagonist pharmacology, as demonstrated by the inactivity of diazoxide and cyclothiazide at this site [3].

NMDA Receptor Pharmacology Glycine Site Antagonism Neuroprotection

Patent-Protected Scaffold with Established Synthetic Routes Enables Freedom-to-Operate Differentiation from Later-Generation Benzothiadiazines

The target compound and its immediate derivatives are covered by foundational patent families that predate later-generation benzothiadiazine patents. The key patent WO1993021170A1 (filed 1993) and its national counterparts (ZA932576B, FR2690160A1, US6894043) explicitly claim 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylic acid derivatives and their preparation methods [1]. The synthetic route from 2-aminobenzenesulfonamide via cyclization with glyoxylic acid or diethyl oxalate is well-established [2], providing a reliable, scalable entry point. In contrast, later-generation AMPA PAMs such as BPAM121 (4-cyclopropyl-7-hydroxy-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) and BPAM344 require multi-step syntheses from pre-functionalized starting materials and are covered by separate, more recent patent families (e.g., WO1998012185A1) [3]. The target compound's simpler structure and earlier priority date may offer advantages in freedom-to-operate analyses for organizations developing proprietary benzothiadiazine libraries. Additionally, the established synthesis of the parent scaffold from inexpensive starting materials (2-aminobenzenesulfonamide + glyoxylic acid) contrasts with the more complex and costly syntheses required for 7-substituted or 4-cyclopropyl analogs [2].

Intellectual Property Synthetic Methodology Chemical Process Development

6-Methyl Analog Demonstrates That Even Minor Ring Substitution Alters Target Engagement Profile, Validating the Need for the Unsubstituted Scaffold

The 6-methyl substituted analog of the target compound (6-methyl-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid; CID 16654597) has been profiled in phosphatase inhibition assays, showing an IC₅₀ of 11,600 nM (11.6 μM) against MKP-3 (dual specificity protein phosphatase 6) [1]. While this potency is modest, it demonstrates that even a single methyl substituent at the 6-position redirects the biological target engagement of the scaffold away from ionotropic glutamate receptors and toward phosphatase enzymes. This finding underscores a critical differentiation point: the unsubstituted parent scaffold (CAS 154106-40-8) has no reported MKP-3 inhibitory activity, making it a cleaner starting point for glutamate receptor-targeted programs. By contrast, any pre-substituted analog carries the risk of unintended polypharmacology that must be deconvoluted. The target compound's lack of pre-installed substituents ensures that all biological activity observed in screening cascades can be attributed to the installed pharmacophoric elements rather than residual scaffold effects [2].

Structure-Activity Relationship Binding Selectivity Chemical Probe Development

Optimal Application Scenarios for 1,1-Dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic Acid (CAS 154106-40-8)


Focused Library Synthesis Targeting Ionotropic Glutamate Receptors (NMDA and AMPA/Kainate Subtypes)

This scaffold is the optimal starting material for parallel synthesis of compound libraries targeting both the NMDA receptor glycine site and the AMPA receptor allosteric modulator pocket. As demonstrated by the Jimonet et al. (1994) SAR study, systematic variation at the 2-position (N-alkylation/arylation) and 6,8-positions (halogenation) can tune binding affinity across a >800-fold range at the NMDA glycine site, with the most potent derivatives achieving sub-nanomolar Ki values [1]. Simultaneously, installation of 4-cyclopropyl and 7-hydroxy/fluoro substituents on the same core can generate AMPA receptor positive allosteric modulators with sub-micromolar binding affinity (e.g., BPAM121 series) [2]. A single procurement of the unsubstituted scaffold therefore supports two orthogonal medicinal chemistry campaigns, maximizing the return on synthesis resources.

Physicochemical Property Optimization for CNS Drug Discovery Programs

The scaffold's distinctive physicochemical profile—pKa 2.58, logP -0.02, logD (pH 7.4) -3.52 [3]—makes it particularly suitable for CNS drug discovery programs where modulation of physicochemical properties is a critical optimization parameter. The highly negative logD at physiological pH ensures that derivatives with appropriate N-substitution and ring functionalization can achieve the balanced polarity needed for blood-brain barrier penetration while maintaining aqueous solubility. The 3-COOH group can be retained for target engagement (as in the NMDA glycine antagonist series) or esterified/amidated to tune lipophilicity (as in certain AMPA PAM derivatives), providing a modular handle for property optimization that is absent in non-carboxylated benzothiadiazines like diazoxide.

Chemical Biology Tool Compound Development Requiring Defined Stereochemistry

The scaffold's inherent chirality at the 3-position (the carbon bearing the carboxylic acid) enables the preparation of enantiomerically pure tool compounds. The RPR 104632 series demonstrated a 500-fold stereospecificity difference between the (-)-isomer (IC₅₀ = 4 nM) and the (+)-isomer (IC₅₀ = 1,880 nM) at the NMDA glycine site [1]. This stereochemical sensitivity is a direct consequence of the 3,4-dihydro-3-carboxylic acid configuration and is not present in achiral benzothiadiazine scaffolds such as diazoxide or the fully unsaturated 2H series. For research groups developing stereochemically defined chemical probes for target validation, this scaffold provides a well-characterized chiral environment with established enantioseparation protocols.

Scalable Synthesis for Preclinical Candidate Advancement

The well-established synthetic route from 2-aminobenzenesulfonamide and glyoxylic acid (or diethyl oxalate) provides a scalable, cost-effective entry point for programs advancing toward preclinical candidate selection [4]. Unlike later-generation benzothiadiazines that require 5–7 synthetic steps from pre-functionalized aromatic starting materials, the parent scaffold can be prepared in 2 steps from commodity chemicals with standard laboratory equipment. The early patent priority (1993) and extensive literature precedent for downstream derivatization chemistry reduce both synthesis risk and potential intellectual property complications during scale-up. For contract research organizations and pharmaceutical development teams, this translates to lower cost of goods and faster timelines for delivering initial multi-gram quantities of lead compounds.

Quote Request

Request a Quote for 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.